Cas no 121651-61-4 (3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranoside)

3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranoside 化学的及び物理的性質
名前と識別子
-
- 3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranoside
- kaempferol 3-O-(2'',6''-di-O-p-trans-coumaroyl)-beta-glucoside
- kaempferol 3-O-[2'',6''-di-O-(trans-p-coumaroyl)]-beta-D-glucopyranoside
- kaempferol-3-O-(2'',6''-di-E-p-coumaroyl)-glucoside
- kaempferol-3-O-(2'',6''-di-E-p-coumaroyl)glucopyranoside
- Kaempferol-3-O-(2'',6''-di-O-(E)-p-coumaroyl-β-D-glucopyranoside)
- Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside
- kaempferol 3-O-[2'',6''-di-O-(trans-p-coumaroyl)]-β-D-glucopyranoside
- Kaempferol-3-O-(2,6-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside
- CHEMBL3628129
- A-D-glucopyranoside
- FS-7715
- 121651-61-4
- AKOS040736151
- Kaempferol-3-O-[2 inverted exclamation marka,6 inverted exclamation marka-di-O-E-p-coumaroyl]-
- HY-N10784
- [(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
- CS-0636031
- BDBM50129556
- DA-74710
-
- インチ: InChI=1S/C39H32O15/c40-23-9-1-20(2-10-23)5-15-30(45)50-19-29-33(47)35(49)38(53-31(46)16-6-21-3-11-24(41)12-4-21)39(52-29)54-37-34(48)32-27(44)17-26(43)18-28(32)51-36(37)22-7-13-25(42)14-8-22/h1-18,29,33,35,38-44,47,49H,19H2/b15-5+,16-6+/t29-,33-,35+,38-,39+/m1/s1
- InChIKey: YXXQUJGFZPLXJV-AIBWQOBZSA-N
- ほほえんだ: C1=C(C=CC(=C1)O)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C4=CC=C(C=C4)O)OC5=CC(=CC(=C5C3=O)O)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O)O
計算された属性
- せいみつぶんしりょう: 740.17412031g/mol
- どういたいしつりょう: 740.17412031g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 15
- 重原子数: 54
- 回転可能化学結合数: 12
- 複雑さ: 1390
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 239Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.63±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (5.3E-5 g/L) (25 ºC),
3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | K33520-5mg |
kaempferol 3-O-[2'',6''-di-O-(trans-p-coumaroyl)]-β-D-glucopyranoside |
121651-61-4 | ,HPLC≥95% | 5mg |
¥3438.0 | 2024-04-02 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B50374-5mg |
Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside |
121651-61-4 | ,HPLC≥95% | 5mg |
¥3600.00 | 2024-04-02 | |
A2B Chem LLC | AE66863-5mg |
Kaempferol-3-O-(2,6-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside |
121651-61-4 | ≥98% | 5mg |
$915.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | K33520-5mg |
kaempferol 3-O-[2'',6''-di-O-(trans-p-coumaroyl)]-β-D-glucopyranoside |
121651-61-4 | 5mg |
¥3438.0 | 2022-04-27 |
3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranoside 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranosideに関する追加情報
3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranoside (CAS No. 121651-61-4): A Comprehensive Overview of Its Structure, Bioactivity, and Emerging Applications
The compound 3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranoside, identified by its CAS number 121651-61-4, is a highly intricate glycoside derivative that has garnered significant attention in the field of chemico-pharmaceutical research. This molecule, characterized by its unique structural composition, represents a fascinating intersection of flavonoid chemistry and glycosylation, offering a rich foundation for exploring its pharmacological potential.
Structurally speaking, 3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranoside is derived from kaempferol, a well-documented flavonol with established biological activities. The addition of two trans-p-coumaroyl groups at the 2 and 6 positions, coupled with a beta-D-glucopyranoside moiety at the 3-position, results in a molecule with enhanced solubility and bioavailability compared to its aglycone form. This structural modification not only improves its pharmacokinetic properties but also modulates its interaction with biological targets, making it a promising candidate for therapeutic development.
Recent advancements in metabolomics and phytochemistry have highlighted the importance of glycosylated flavonoids in natural product pharmacology. Studies indicate that the glycosylation pattern in 3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranoside plays a crucial role in determining its biological efficacy. The presence of multiple hydroxyl groups and aromatic rings enhances its ability to interact with various enzymes and receptors, potentially contributing to its antioxidant, anti-inflammatory, and anti-cancer properties.
One of the most compelling aspects of this compound is its demonstrated potential in preclinical studies. Research has shown that 3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranoside exhibits significant inhibitory effects on several key enzymes implicated in chronic diseases. For instance, it has been reported to suppress lipoxygenase and cyclooxygenase activities, which are central to the pathogenesis of inflammation and oxidative stress. These findings align with the growing body of evidence suggesting that flavonoid glycosides can serve as effective modulators of inflammatory pathways.
In the realm of oncology, 3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranoside has shown remarkable promise as a chemopreventive agent. Preclinical trials have demonstrated its ability to induce apoptosis in various cancer cell lines while sparing healthy cells. This selective toxicity is attributed to its ability to disrupt critical signaling pathways such as the Wnt/β-catenin pathway and the PI3K/Akt/mTOR axis. Furthermore, its interaction with microtubule dynamics suggests potential applications in chemotherapeutic regimens aimed at inhibiting tumor growth.
The compound's antioxidant properties are another area of intense investigation. Oxidative stress is recognized as a key factor in the development of numerous pathological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's. Studies have shown that 3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranoside can scavenge reactive oxygen species (ROS) and protect against oxidative damage to proteins, lipids, and DNA. This protective effect is mediated by its ability to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Emerging evidence also suggests that 3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranoside may have beneficial effects on metabolic health. Research indicates that it can improve insulin sensitivity by enhancing glucose uptake in adipocytes and muscle cells. Additionally, it has been shown to modulate lipid metabolism by inhibiting cholesterol synthesis and promoting fatty acid oxidation. These findings make it an attractive candidate for developing therapeutic strategies against type 2 diabetes and metabolic syndrome.
The pharmacokinetic profile of 3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranoside is another critical factor contributing to its therapeutic potential. Unlike many small-molecule drugs that exhibit rapid metabolism and short half-lives, this glycoside derivative demonstrates improved stability in vivo due to its conjugated structure. Studies using mass spectrometry have revealed that it undergoes slow hydrolysis into active metabolites, allowing for prolonged exposure to target tissues. This extended bioavailability enhances its efficacy while minimizing potential side effects.
From a synthetic chemistry perspective,3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranoside exemplifies the sophistication achievable through glycosylation strategies. The synthesis involves multiple steps including glycosidation reactions under controlled conditions to ensure regioselectivity and yield optimization. Advances in enzymatic glycosylation have further refined these processes, enabling the production of high-purity compounds suitable for pharmaceutical applications.
The growing interest in natural product-based therapeutics has positioned 3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranoside as a cornerstone in drug discovery efforts aimed at addressing unmet medical needs. Its multifaceted bioactivity across multiple disease pathways underscores its versatility as a lead compound for further development. As research continues to uncover new mechanisms of action and therapeutic applications,CAS No.121651-61-4 will undoubtedly remain at the forefront of scientific inquiry.
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